molecular formula C10H19NO2 B13450207 tert-Butyl (S)-2-amino-4-methylpent-4-enoate CAS No. 87325-69-7

tert-Butyl (S)-2-amino-4-methylpent-4-enoate

Cat. No.: B13450207
CAS No.: 87325-69-7
M. Wt: 185.26 g/mol
InChI Key: HQVGCJRZCBKNRI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-amino-4-methylpent-4-enoate is a chiral, non-proteinogenic amino acid ester that serves as a versatile intermediate in organic synthesis and medicinal chemistry. The compound features a tert-butyl ester group, which provides stability and can be readily cleaved under mild acidic conditions, and a terminal alkene functional group that offers a handle for further synthetic modifications, such as cross-metathesis or oxidation reactions . With the molecular formula C 10 H 21 NO 2 and a molecular weight of 187.28 g/mol, this compound is characterized by its (S) configuration at the chiral alpha-carbon center . This stereochemistry is critical for its application in the synthesis of enantiomerically pure compounds. The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and protecting group strategies, making this Boc-protected amino acid derivative a valuable scaffold for constructing more complex, biologically active molecules . This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions; it is recommended to be stored sealed in a dry environment, under an inert atmosphere, and in a freezer at temperatures under -20°C .

Properties

CAS No.

87325-69-7

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpent-4-enoate

InChI

InChI=1S/C10H19NO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h8H,1,6,11H2,2-5H3/t8-/m0/s1

InChI Key

HQVGCJRZCBKNRI-QMMMGPOBSA-N

Isomeric SMILES

CC(=C)C[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CC(=C)CC(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-amino-4-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable synthesis route .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of large-scale flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (S)-2-amino-4-methylpent-4-enoate and its analogs:

Compound Name CAS Number Similarity Score Key Structural Features
This compound 99027-90-4 N/A Free amino group, tert-butyl ester, linear chain with 4-methylpent-4-enoate backbone.
tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate 188345-71-3 0.65 Boc-protected amine, cyclopentene ring, hydroxymethyl group.
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene 168683-02-1 0.62 Bicyclic framework (norbornene), Boc-protected amine.
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate 1012341-48-8 0.60 Boc-protected amine, cyclopentene ring, methyl ester.
(R,E)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid 193751-54-1 0.58 Biphenyl moiety, conjugated double bond, carboxylic acid, Boc-protected amine.

Key Comparative Insights

Amino Group Reactivity: The target compound features a free amino group, enabling immediate use in coupling reactions (e.g., peptide bond formation). In contrast, analogs like tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate require Boc deprotection to liberate the amine, adding synthetic steps .

Ester Stability: The tert-butyl ester in the target compound offers superior stability under basic or nucleophilic conditions compared to the methyl ester in (1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate. This stability is critical for multi-step syntheses where selective hydrolysis is avoided .

Structural Rigidity vs. The target’s linear chain allows greater torsional freedom, advantageous in designing flexible linkers .

Functional Group Diversity: The biphenyl-containing analog incorporates aromaticity and extended conjugation, which may enhance π-π stacking interactions in drug-receptor binding.

Synthetic Accessibility: The target compound’s synthesis, analogous to methyl (S)-2-amino-4-methylpent-4-enoate derivatives, involves coupling of amino esters with protected amino acids (e.g., N-Cbz-L-valine) but may require optimized conditions to accommodate the bulky tert-butyl group, affecting yields .

Biological Activity

tert-Butyl (S)-2-amino-4-methylpent-4-enoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a double bond at the 4-position of the pentenoic acid chain, which contributes to its reactivity and potential biological activity. The compound's structure is characterized by the presence of an amino group and a tert-butyl ester, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological properties:

  • Pharmacological Potential : The compound has been identified as a potential candidate for further investigation in pharmacology due to its ability to interact with various biological targets, potentially influencing metabolic pathways and serving as a precursor for synthesizing bioactive compounds.
  • Enzyme Interaction : Studies have shown that compounds similar to this compound can act as inhibitors or modulators in specific biochemical pathways, particularly concerning cholinesterases, which are crucial in neurotransmission .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is suggested that:

  • Cholinesterase Inhibition : Compounds related to this structure have demonstrated mixed-type reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial for regulating neurotransmitter levels in the brain .
  • Antioxidant Activity : Similar compounds have shown high antioxidant activity in various assays, indicating potential neuroprotective effects against oxidative stress .

Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of related compounds on AChE and BChE. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors like tacrine. For instance, one conjugate demonstrated an IC50 for AChE at 1.90 ± 0.16 µM and for BChE at 0.084 ± 0.008 µM, suggesting significant inhibitory potential .

CompoundIC50 (AChE)IC50 (BChE)
Conjugate A1.90 ± 0.16 µM0.084 ± 0.008 µM
Tacrine0.5 µM0.02 µM

Study 2: Antioxidant Activity Assessment

In another investigation, derivatives of this compound were assessed for their antioxidant properties using ABTS and FRAP assays. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models, highlighting their potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. How do environmental factors (e.g., light, oxygen) degrade this compound, and how can stability be improved?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials; the α,β-unsaturated ester is prone to [2+2] photocycloaddition () .
  • Oxidative Stability : Add antioxidants like BHT during storage () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.